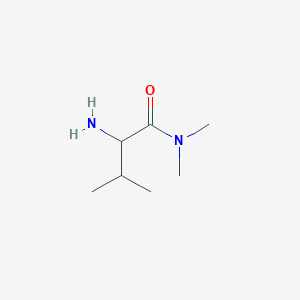

2-amino-N,N,3-trimethylbutanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N,N,3-trimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-5(2)6(8)7(10)9(3)4/h5-6H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEFIWWKXMYCQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Amino N,n,3 Trimethylbutanamide

Established Synthetic Pathways to the Butanamide Scaffold

The construction of the butanamide scaffold of 2-amino-N,N,3-trimethylbutanamide is governed by fundamental principles of organic chemistry, specifically those related to amino acid and amide synthesis.

The formation of an amide bond is a cornerstone of organic synthesis. However, when dealing with chiral α-amino acids, a primary concern is the potential for racemization at the stereogenic center, which can compromise the optical purity of the final product. To address this, a variety of racemization-free coupling reagents have been developed and applied in the synthesis of enantioselective amides and peptides. rsc.org These reagents activate the carboxylic acid group of the amino acid, facilitating its reaction with an amine without disturbing the chiral center. rsc.org

The most critical precursor for the synthesis of this compound is the non-proteinogenic amino acid L-tert-leucine. google.comnih.gov Its bulky tert-butyl group provides significant steric hindrance, making it a valuable building block for inducing asymmetry in certain chemical reactions. google.comnih.gov The synthesis of enantiomerically pure L-tert-leucine is paramount and has been the focus of considerable research.

Historically, L-tert-leucine was often prepared via methods like the Strecker synthesis followed by enzymatic resolution. google.com However, modern approaches increasingly favor direct enzymatic or chemo-enzymatic methods to achieve high optical purity and yield. chemicalbook.com A common starting material for these syntheses is trimethylpyruvate (TMP), the α-keto acid analogue of tert-leucine. nih.govresearchgate.net Various enzymatic systems have been developed to convert TMP into L-tert-leucine with high efficiency and stereoselectivity.

Table 1: Enzymatic Synthesis of L-tert-leucine from Trimethylpyruvate (TMP)

| Enzyme System | Co-factor/Co-substrate | Organism Source | Product Concentration / Conversion | Enantiomeric Excess (ee) | Reference |

| Leucine Dehydrogenase (LeuDH) & Formate Dehydrogenase (FDH) | NADH, Ammonium Formate | Exiguobacterium sibiricum | 65.6 g/L (81% conversion) | Enantiopure | nih.gov |

| Branched-Chain Aminotransferase (BCAT) | L-glutamate (amino donor) | Escherichia coli | 89.2 mM | >99% | nih.gov |

| Engineered Leucine Dehydrogenase (Mutant H6) | NADH | Lysinibacillus sphaericus | Productivity of 1170 g/L/day | Not specified, but high | researchgate.net |

Advanced Synthetic Approaches for this compound

Advanced strategies for synthesizing this compound are centered on achieving high stereochemical control. This is accomplished primarily through the stereoselective synthesis of the L-tert-leucine precursor, as the final amidation step typically does not affect the established chiral center.

The synthesis of a specific enantiomer, such as (S)-2-amino-N,N,3-trimethylbutanamide, is wholly dependent on starting with the corresponding enantiomerically pure amino acid, (S)-tert-leucine (L-tert-leucine). Research shows that for many biologically active carboxamides, the (S)-enantiomer possesses significantly higher potency. nih.gov The conversion of L-tert-leucine to the final N,N-dimethylamide is a standard amidation reaction that does not impact the stereochemistry at the C2 position.

The principal strategy for ensuring enantiomeric control is the use of an enantiopure starting material. The successful synthesis of L-tert-leucine with high optical purity (>99% ee) via enzymatic methods provides a direct route to the enantiopure butanamide. google.comnih.gov

A secondary but crucial strategy involves the conditions used for the amide bond formation. The selection of a coupling reagent that minimizes or eliminates racemization is vital to preserve the enantiomeric integrity of the L-tert-leucine precursor during its conversion to the final amide product. rsc.org

Chiral center induction refers to the creation of a stereocenter with a specific configuration from a prochiral substrate. In the context of this compound synthesis, this is achieved during the formation of L-tert-leucine from trimethylpyruvate.

Enzymatic Reductive Amination: This is the most prominent method for inducing the chiral center. Enzymes like Leucine Dehydrogenase (LeuDH) and Branched-Chain Aminotransferase (BCAT) catalyze the addition of an amino group to the prochiral ketone of trimethylpyruvate. researchgate.netnih.gov These enzymes operate with exquisite stereocontrol, yielding almost exclusively the L-enantiomer. nih.govnih.gov Directed evolution has been used to engineer LeuDH enzymes for even greater efficiency in this transformation. researchgate.net

Dynamic Kinetic Resolution (DKR): This is a powerful chemo-catalytic strategy. In one patented method, a racemic starting material is converted into a single enantiomer of the product. google.com The process involves using a chiral catalyst that selectively reacts with one enantiomer of the substrate while simultaneously racemizing the unreacted enantiomer, allowing for a theoretical yield of 100% of the desired chiral product. A DKR process using a chiral PPY-type nitroxide catalyst has been reported to produce L-tert-leucine with an enantiomeric excess greater than 99.5%. google.com

Table 2: Methodologies for Chiral Center Induction in L-tert-leucine Synthesis

| Methodology | Substrate | Catalyst/Enzyme | Key Feature | Achieved Enantioselectivity (ee) | Reference |

| Enzymatic Reductive Amination | Trimethylpyruvate | Leucine Dehydrogenase (LeuDH) | High stereospecificity and conversion rates. | Enantiopure | nih.gov |

| Asymmetric Amination | Trimethylpyruvate | Branched-Chain Aminotransferase (BCAT) | Uses an amino acid as the amine donor. | >99% | nih.gov |

| Dynamic Kinetic Resolution | Pentafluorophenol-(dibenzyl amino) ester | Chiral PPY Nitroxide | High yield and enantioselectivity from a racemic mixture. | >99.5% | google.com |

Novel Reaction Development for Butanamide Formation

Derivatization Strategies for Expanding Synthetic Utility

The structure of this compound possesses two key functional groups, the primary amine and the tertiary amide, which serve as handles for further chemical modification. Derivatization of these sites allows for the creation of a library of related compounds, which is essential for investigating structure-activity relationships and developing new chemical entities with tailored properties.

The primary amino group is a nucleophilic center and the more reactive of the two functional groups, making it a prime target for a wide array of chemical transformations. These modifications are fundamental in medicinal chemistry and materials science for fine-tuning a molecule's biological activity, solubility, and other physicochemical properties.

Standard derivatization reactions at the primary amine include:

Acylation: Reaction with acid chlorides or anhydrides to form new amide bonds, known as peptide bonds when linking amino acids. libretexts.org

Alkylation: Introduction of alkyl groups via reaction with alkyl halides or through reductive amination with aldehydes or ketones. This converts the primary amine to a secondary or tertiary amine, altering its basicity and steric profile. chemrevise.org

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a common functional group in pharmaceuticals.

Arylation: The formation of N-aryl bonds, which can be achieved using methods like transition metal-catalyzed cross-coupling reactions. researchgate.net Such modifications can introduce significant structural and electronic changes to the parent molecule.

These derivatization techniques are crucial for creating analogs for various research applications, from building blocks for larger molecules to probes for studying biological systems. researchgate.netnih.gov

The tertiary amide linkage in this compound is significantly less reactive than the primary amine due to the delocalization of the nitrogen lone pair into the carbonyl group. libretexts.org Consequently, transformations at this site require more forcing conditions and powerful reagents.

The most common transformation of an amide is its reduction to an amine. The treatment of amides with strong reducing agents like lithium aluminum hydride (LiAlH₄) effectively converts the carbonyl group into a methylene (B1212753) group (CH₂), yielding a 1,2-diamine derivative. libretexts.org This reaction is a robust method for preparing various classes of amines and fundamentally alters the molecular structure and electronic properties by removing the planar carbonyl system. libretexts.org

Hydrolysis of the amide bond back to the parent carboxylic acid (2-amino-3,3-dimethylbutanoic acid) and dimethylamine (B145610) can also be achieved, but it typically requires harsh conditions, such as prolonged heating with strong acids or bases. libretexts.org While this is often a decomposition pathway, it can be a deliberate synthetic step if the resulting carboxylic acid is the desired product for further modification. The stability of the amide linkage is a key feature in the backbone of proteins, where it is known as a peptide bond. libretexts.orglibretexts.org

Table 2: Summary of Derivatization Reactions

| Functional Group | Reaction Type | Typical Reagents | Product Functional Group |

| Primary Amine | Acylation | Acid Chloride, Base | Amide |

| Primary Amine | Alkylation | Alkyl Halide, Base | Secondary/Tertiary Amine |

| Primary Amine | Sulfonylation | Sulfonyl Chloride, Base | Sulfonamide |

| Amide Linkage | Reduction | Lithium Aluminum Hydride (LiAlH₄) | Tertiary Amine |

| Amide Linkage | Hydrolysis | Strong Acid or Base, Heat | Carboxylic Acid + Amine |

Stereochemical Aspects and Chiral Recognition in 2 Amino N,n,3 Trimethylbutanamide Chemistry

Intrinsic Chirality of the 2-Amino-N,N,3-trimethylbutanamide Core

The fundamental stereochemical feature of this compound lies in its chiral center at the α-carbon, a direct consequence of its parent amino acid, tert-leucine.

Configurational Analysis of Stereocenters

The this compound molecule possesses a single stereocenter at the C2 position, the carbon atom bonded to the amino group, the carbonyl group, a hydrogen atom, and a bulky tert-butyl group. This arrangement gives rise to two non-superimposable mirror images, the (S) and (R)-enantiomers. The absolute configuration of this stereocenter is crucial in defining the three-dimensional arrangement of the molecule and its subsequent interactions in a chiral environment. The (S)-enantiomer is also referred to as L-tert-leucine methylamide. nih.govnih.gov

Spectroscopic and Crystallographic Methods for Stereochemical Assignment

The definitive determination of the absolute configuration of chiral molecules like this compound relies on spectroscopic and crystallographic techniques. While specific crystallographic data for this compound is not widely available in the literature, related amino acid derivatives are routinely characterized using single-crystal X-ray diffraction. This technique provides an unambiguous three-dimensional structure of the molecule, confirming the spatial arrangement of the substituents around the chiral center.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for stereochemical analysis. While standard 1H and 13C NMR can confirm the connectivity of the molecule, specialized NMR techniques using chiral solvating agents or chiral derivatizing agents are employed to distinguish between enantiomers. chemicalbook.com For instance, the formation of diastereomeric complexes with a chiral auxiliary can lead to observable differences in the NMR spectra of the two enantiomers.

Stereoselectivity in Reactions Involving this compound

The stereochemical integrity and steric bulk of the tert-butyl group in this compound and its parent amino acid, L-tert-leucine, play a significant role in directing the stereochemical outcome of chemical transformations.

Diastereoselective and Enantioselective Transformations

L-tert-leucine and its derivatives are widely utilized as chiral auxiliaries and ligands in a variety of asymmetric reactions. sigmaaldrich.comsigmaaldrich.com For example, Schiff bases derived from L-tert-leucine have been used as chiral ligands in copper(II)-mediated asymmetric Henry reactions, leading to the formation of β-nitroalcohols with moderate enantiomeric excesses. researchgate.net The bulky tert-butyl group effectively shields one face of the reactive intermediate, forcing the incoming reagent to approach from the less hindered side, thus inducing stereoselectivity.

Furthermore, derivatives of L-tert-leucine are employed in the synthesis of chiral phosphinooxazoline (PHOX) ligands, which are highly effective in a range of metal-catalyzed asymmetric reactions. sigmaaldrich.com The stereochemical information from the L-tert-leucine backbone is transferred to the product of the catalyzed reaction, often with high fidelity.

Influence of Steric Hindrance on Reaction Stereocontrol

The tert-butyl group is one of the most sterically demanding substituents in organic chemistry. This significant steric bulk is a key factor in controlling the stereoselectivity of reactions involving this compound and its derivatives. In reactions where the amino acid derivative is used as a chiral auxiliary, the tert-butyl group can create a highly biased steric environment around the reaction center. This steric hindrance can lead to high levels of diastereoselection in reactions such as aldol (B89426) additions and alkylations. sigmaaldrich.com The rigidity and predictable shielding provided by the tert-butyl group make L-tert-leucine and its amides valuable tools for chemists aiming to control the three-dimensional structure of their target molecules.

Reactivity and Mechanistic Investigations of 2 Amino N,n,3 Trimethylbutanamide

Reactivity of the Primary Amino Group

The primary amino group in 2-amino-N,N,3-trimethylbutanamide is the principal site of nucleophilic reactivity. However, its reactivity is tempered by the significant steric bulk of the adjacent tert-butyl group.

The lone pair of electrons on the nitrogen atom of the primary amino group allows it to act as a nucleophile, participating in a variety of chemical transformations. The nucleophilicity of amines is generally correlated with their basicity; however, steric hindrance can play a dominant role in diminishing reactivity. masterorganicchemistry.com In the case of this compound, the tert-butyl group presents a formidable steric shield, hindering the approach of electrophiles to the amino nitrogen.

N-Quinolylation, a process involving the formation of a carbon-nitrogen bond between an amine and a quinoline (B57606) moiety, is a type of N-arylation reaction. While no specific studies on the N-quinolylation of this compound are available, the reactivity can be inferred from general knowledge of N-alkylation and N-arylation of sterically hindered amines. Such reactions typically require more forcing conditions, such as the use of strong bases and high temperatures, to overcome the steric hindrance. elsevierpure.com For instance, the N-alkylation of other hindered amines often necessitates the use of highly reactive alkylating agents or catalytic systems designed to function in sterically demanding environments. nih.govresearchgate.net The synthesis of quinoline amino acid derivatives has been reported, though these often involve coupling reactions with less hindered amino acid esters. mdpi.com

The table below illustrates potential reactants for N-arylation reactions, which could be analogous to N-quinolylation.

| Reactant Class | Example | Expected Reactivity with Hindered Amines |

| Activated Aryl Halides | 2-Chloroquinoline | Requires harsh conditions or specialized catalysts |

| Arylboronic Acids | Quinoline-2-boronic acid | May proceed under Chan-Lam or Suzuki-Miyaura coupling conditions |

This table presents hypothetical reaction partners for N-arylation based on known organic reactions.

In molecules containing multiple amino groups, the relative reactivity towards an electrophile is governed by a combination of electronic and steric factors. For a hypothetical molecule containing the this compound framework alongside a less hindered primary or secondary amine, acylation or alkylation would be expected to occur preferentially at the less sterically encumbered nitrogen center. tubitak.gov.tr The significant steric bulk of the tert-butyl group in this compound would likely render its primary amino group less reactive than other, more accessible amino groups within the same molecule.

The following table demonstrates the general principles of competitive acylation in a hypothetical diamino system.

| Amine Type | Steric Hindrance | Relative Reactivity in Acylation |

| Primary (less hindered) | Low | High |

| This compound (primary, hindered) | High | Low |

This table provides a qualitative comparison of reactivity based on steric factors.

The primary amino group of this compound can potentially participate in intramolecular cyclization reactions, provided a suitable electrophilic center is present within the molecule at an appropriate distance. For instance, if the molecule were modified to contain a leaving group at the 5- or 6-position relative to the amino group, intramolecular nucleophilic substitution could lead to the formation of a five- or six-membered heterocyclic ring. rsc.org However, the steric hindrance at the α-position could significantly impact the rate and feasibility of such cyclizations. Studies on the cyclization of amino-alcohols have shown that the formation of cyclic amines or lactams is possible, with the outcome often depending on the reaction conditions. rsc.orgyoutube.com

Nucleophilic Characteristics and Reactions

Amide Linkage Reactivity

The tertiary amide linkage in this compound is generally resistant to reaction due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon.

The hydrolysis of amides to their corresponding carboxylic acids and amines is a fundamental reaction in organic chemistry, typically requiring acidic or basic conditions and often elevated temperatures. arkat-usa.orgresearchgate.net The hydrolysis of tertiary amides, such as the N,N-dimethylamide moiety in this compound, is known to be particularly challenging compared to primary and secondary amides due to the increased steric hindrance around the carbonyl group and the absence of an N-H proton that can be removed to facilitate the breakdown of the tetrahedral intermediate under basic conditions. arkat-usa.org

The rate of hydrolysis is influenced by the specific conditions employed, as outlined in the table below based on general principles of amide hydrolysis.

| Condition | Reagents | General Effect on Hydrolysis Rate |

| Acidic | Strong acid (e.g., HCl, H₂SO₄), water, heat | Promotes hydrolysis by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. |

| Basic | Strong base (e.g., NaOH, KOH), water, heat | Proceeds via nucleophilic attack of hydroxide (B78521) on the carbonyl carbon. Generally slower for tertiary amides. |

This table summarizes the general conditions for amide hydrolysis and their expected effects.

Amide Bond Activation and Cleavage Strategies

The amide bond is notoriously stable due to resonance delocalization of the nitrogen lone pair with the carbonyl group. In the case of this compound, which is a tertiary amide, this stability is further enhanced by the presence of two N-methyl groups and a sterically demanding tert-butyl group adjacent to the stereocenter.

Current research literature does not provide specific strategies for the activation and cleavage of the amide bond within this compound. However, studies detailing the synthesis of this compound and its use in subsequent reactions indirectly highlight the robustness of its amide functionality. For instance, the deprotection of the corresponding N-Boc protected precursor, (S)-tert-butyl (1-(dimethylamino)-3-methyl-1-oxobutan-2-yl)carbamate, is achieved using trifluoroacetic acid (TFA) without affecting the integrity of the N,N-dimethylamide bond. This indicates a significant resistance to acidic hydrolysis under these conditions.

The following table summarizes reaction conditions under which the amide bond of this compound has been shown to be stable:

| Reaction Type | Reagents and Conditions | Observation |

| Boc Deprotection | Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), 0 °C to room temperature | The amide bond remains intact while the tert-butyloxycarbonyl (Boc) protecting group on the α-amino group is cleaved. |

| Use as a Reagent | Subsequent reactions involving the free amine | The N,N-dimethylamide moiety does not participate in or interfere with reactions at the α-amino position. |

While general methods for the hydrolysis of sterically hindered amides exist, such as using strong acid or base under harsh conditions (e.g., prolonged reflux), no studies have specifically applied these to this compound. The inherent stability of the amide bond in this molecule makes its selective activation and cleavage a challenging synthetic problem that remains to be explored.

Mechanistic Elucidation of Key Reactions

A thorough understanding of a compound's reactivity profile requires detailed mechanistic studies. This includes kinetic analyses, the identification of transient species, and the characterization of transition states.

Kinetic Studies of Reaction Pathways

As of the current body of scientific literature, no kinetic studies have been published that specifically investigate the reaction pathways involving the amide bond of this compound. Such studies would be valuable for quantifying the stability of the amide and for designing effective cleavage strategies.

Identification and Characterization of Reaction Intermediates

There are no available research findings on the identification and characterization of reaction intermediates formed during reactions of this compound. The elucidation of intermediates, for example, in a potential hydrolysis reaction, would likely involve spectroscopic techniques such as NMR and mass spectrometry under reaction conditions, which has not been reported for this compound.

Role of Transition States in Reaction Mechanisms

The role of transition states in the reaction mechanisms of this compound has not been a subject of published research. Computational chemistry could provide valuable insights into the transition state structures and energies for potential reactions, such as amide bond hydrolysis or rotation, but such studies have not been found.

Computational Chemistry and Theoretical Studies on 2 Amino N,n,3 Trimethylbutanamide

Quantum Mechanical Investigations of Molecular Structure

Quantum mechanical (QM) methods are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For a molecule such as 2-amino-N,N,3-trimethylbutanamide, these investigations would provide critical insights into its inherent properties and reactivity.

Conformation and Electronic Structure Analysis

A thorough computational study on this compound would begin with a detailed conformational analysis. This process involves identifying all possible spatial arrangements of the atoms (conformers) that result from rotation around its single bonds. Given the molecule's flexible backbone and the bulky tert-butyl group, a significant number of conformers would be expected. Computational methods, such as molecular mechanics followed by higher-level QM optimizations (e.g., using Density Functional Theory, DFT), would be employed to locate these stable conformers and determine their relative energies. nih.gov

The analysis would focus on key dihedral angles, such as those around the C2-C3 bond and the amide C-N bond, to map the potential energy surface. For similar chiral molecules, intramolecular hydrogen bonding between the amino group and the amide oxygen can play a significant role in stabilizing certain conformations. nih.gov

Once the low-energy conformers are identified, their electronic structure would be analyzed. This involves examining the distribution of electrons within the molecule to understand its reactivity and properties. Key aspects of this analysis would include:

Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. researchgate.net

Natural Bond Orbital (NBO) Analysis: This would be used to investigate charge distribution, hybridization, and delocalization of electron density, such as the partial double bond character of the amide C-N bond.

Electrostatic Potential Mapping: This visualizes the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Stability and Energetics of Stereoisomers

This compound possesses a chiral center at the C2 carbon, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-2-amino-N,N,3-trimethylbutanamide and (R)-2-amino-N,N,3-trimethylbutanamide. While enantiomers have identical physical properties in an achiral environment, their energetic equivalence is a fundamental concept.

Computational studies, particularly high-accuracy ab initio or DFT calculations, would be used to confirm that the ground-state energies of the (R) and (S) enantiomers are identical, as expected from the principles of stereochemistry. researchgate.net The focus of such a study would then shift to the relative stabilities of diastereomers if another chiral center were present in an interacting molecule. For instance, in the context of peptide synthesis or catalysis, the interaction of one enantiomer of this compound with another chiral molecule would lead to diastereomeric complexes with different stabilities and energies. DFT calculations have been effectively used to assess the stability of homochiral (e.g., L-L) versus heterochiral (e.g., L-D) complexes of amino acids, providing insights into the origins of homochirality in biological systems. nasa.gov

Reaction Mechanism Predictions and Validation

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions, providing details that are often difficult or impossible to observe experimentally.

Transition State Analysis and Activation Energy Calculations

For any chemical reaction involving this compound, either in its synthesis or its subsequent transformations, computational methods can be used to map out the entire reaction pathway. This involves identifying the structures of all reactants, intermediates, transition states, and products.

Transition state theory is central to this analysis. A transition state represents the highest energy point along the reaction coordinate, and its structure is a critical determinant of the reaction rate. Computational chemists use various algorithms to locate these saddle points on the potential energy surface. Once the transition state structure is found, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate. These calculations are invaluable for understanding reaction kinetics and for predicting how changes in molecular structure might affect reactivity.

Computational Modeling of Stereoselective Processes

The development of methods for the asymmetric synthesis of chiral amides is a significant area of research. researchgate.net Computational modeling is instrumental in understanding and predicting the outcomes of stereoselective reactions. For a molecule like this compound, this would be particularly relevant to its synthesis.

For example, if this amide were synthesized via a catalytic process using a chiral catalyst, computational modeling could explain the origin of the observed enantioselectivity. This would involve:

Modeling the interaction between the catalyst and the prochiral substrate.

Calculating the energies of the diastereomeric transition states that lead to the (R) and (S) products.

The difference in the activation energies for these two pathways (ΔΔG‡) would allow for a theoretical prediction of the enantiomeric excess (ee), which could then be compared with experimental results. Such studies have been performed for various types of catalytic asymmetric reactions, including hydroaminocarbonylation and reductions. nih.gov

Interactions with Catalytic Systems and Substrates

The functionality of this compound, with its amino and amide groups, suggests its potential use as a chiral ligand in catalysis or as a substrate in enzyme-catalyzed reactions.

Computational studies in this area would focus on the non-covalent interactions between this compound and a metal center or an enzyme's active site. Methods like DFT are well-suited for modeling these interactions, which can include hydrogen bonds, van der Waals forces, and electrostatic interactions. For instance, if used as a ligand in a metal-catalyzed reaction, calculations could explore the coordination geometry, binding energies, and the electronic effects of the ligand on the metal center. nih.gov

In the context of enzymatic reactions, molecular docking simulations could be used to predict the preferred binding mode of this compound within an enzyme's active site. Following docking, more rigorous QM/MM (Quantum Mechanics/Molecular Mechanics) calculations could be performed. In this approach, the active site and the substrate are treated with a high level of QM theory, while the rest of the protein is modeled using less computationally expensive molecular mechanics. This allows for the study of the reaction mechanism within the complex biological environment, providing insights into substrate recognition and catalytic turnover.

Ligand-Substrate Binding Models

Computational modeling has provided initial insights into the conformational preferences and potential binding interactions of this compound. Theoretical studies, including molecular dynamics simulations, have explored the molecule's structural dynamics.

One of the key findings from these computational models is the energetic favorability of a folded conformation. This folding is primarily stabilized by the formation of an intramolecular hydrogen bond between the amino group and the amide oxygen. This interaction suggests a degree of pre-organization that could influence its binding to target substrates or metal centers.

While specific, detailed ligand-substrate binding models for this compound with various substrates are not extensively documented in publicly available literature, the foundational understanding of its conformational preferences provides a basis for future investigations. The steric hindrance presented by the tert-butyl group and the electronic properties of the amide and amino functionalities are expected to be critical determinants in its binding modes.

Elucidation of Catalytic Cycles

The application of this compound and its derivatives in catalysis, particularly in reactions such as the nitro-Mannich reaction, has prompted theoretical examination of the underlying catalytic cycles. While a complete elucidation for this specific compound remains an area of active research, computational studies on related systems offer valuable parallel insights.

These theoretical investigations often employ Density Functional Theory (DFT) calculations to map the potential energy surfaces of the reaction pathways. Key areas of focus include the identification of transition state structures, the calculation of activation energies, and the determination of the stereoselectivity of the reaction.

Role of 2 Amino N,n,3 Trimethylbutanamide As a Building Block and Scaffold in Advanced Organic Synthesis

Applications in Peptide Chemistry

The synthesis of peptides, both natural and abiotic, is a cornerstone of medicinal chemistry and materials science. The incorporation of unnatural amino acids can imbue peptides with novel structures and functions.

Abiotic Dipeptide Preparation

Abiotic peptides are sequences that include non-proteinogenic amino acid residues. Their synthesis is crucial for creating peptidomimetics with enhanced stability and tailored biological activity. While methods for abiotic synthesis are an active area of research, specific studies detailing the use of 2-amino-N,N,3-trimethylbutanamide as a direct building block for abiotic dipeptides are not prominently featured in peer-reviewed literature. General strategies for peptide synthesis often involve protecting group chemistry and coupling reagents to form the amide bond, but specific examples and detailed research findings for this particular amide are limited.

Stereochemistry Preference in Competitive Peptide Coupling Reactions

Contributions to Organocatalysis

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, often with high stereoselectivity. Chiral amines and their derivatives are a major class of organocatalysts.

Development of Aminophenol Organocatalysts

Aminophenols are versatile ligands and organocatalysts. Organocatalysts derived from amino acids have been successfully employed in a range of asymmetric transformations. While the parent amino acid of this compound, tert-leucine, is a common component in the design of chiral catalysts, the specific development and application of aminophenol organocatalysts derived directly from this compound have not been detailed in published research.

Utility in Thiourea-based Organocatalysts for Asymmetric Transformations

Bifunctional thiourea (B124793) organocatalysts, which can activate both the electrophile and nucleophile through hydrogen bonding and Brønsted base catalysis, are powerful tools in asymmetric synthesis. nih.gov These catalysts often incorporate a chiral amine or amino acid scaffold to induce enantioselectivity. nih.gov While the general utility of primary amine-thioureas is well-established for a variety of enantioselective transformations, specific research detailing the synthesis and utility of thiourea-based organocatalysts incorporating the this compound moiety is not currently available in the scientific literature.

Scaffold in the Synthesis of Complex Molecules

A scaffold is a core molecular framework upon which a more complex molecule is built. The rigid and sterically defined structure of this compound makes it a potential candidate for use as a scaffold in the synthesis of complex natural products or pharmaceutically active compounds. However, a review of the literature does not yield specific examples where this compound has been explicitly used as a foundational scaffold for the construction of such molecules.

Integration into Endothelin Receptor Antagonist Structures

A significant application of this compound is its use as a key structural component in the development of endothelin (ET) receptor antagonists. These antagonists are crucial in the treatment of various cardiovascular diseases, including pulmonary arterial hypertension. The endothelin system, particularly the ETA receptor, is implicated in vasoconstriction and cell proliferation. beilstein-journals.orgbldpharm.com

Research has led to the discovery of highly potent and selective ETA receptor antagonists that incorporate the this compound moiety. A prime example is the compound N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]-2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940). capes.gov.brcapes.gov.br This compound emerged from structure-activity relationship (SAR) studies aimed at improving the potency and pharmacokinetic profile of earlier biphenylsulfonamide endothelin receptor antagonists. capes.gov.brnih.gov

The synthesis of BMS-207940 and similar analogs demonstrates the integration of the this compound scaffold. capes.gov.brgoogle.com The tert-butyl group of the butanamide fragment plays a crucial role in the molecule's interaction with the ETA receptor, contributing to its high binding affinity and selectivity. capes.gov.br

Table 1: Potency and Selectivity of an Endothelin Receptor Antagonist Incorporating this compound

| Compound | ETA Receptor Binding Affinity (Ki) | Selectivity (ETA vs. ETB) |

| BMS-207940 | 10 pM | 80,000-fold |

Data sourced from a 2002 study on biphenylsulfonamide endothelin receptor antagonists. capes.gov.br

Design and Synthesis of Advanced Pharmaceutical Intermediates

The utility of this compound extends to its role as a precursor in the synthesis of various advanced pharmaceutical intermediates. Its chiral nature and functional groups (an amine and an amide) allow for its incorporation into a wide range of complex molecular architectures.

The synthesis of the aforementioned endothelin receptor antagonist, BMS-207940, serves as a key example. In this multi-step synthesis, the this compound fragment is typically introduced at a later stage, coupling with a more complex biphenylsulfonamide core. capes.gov.br This highlights its function as a critical building block for constructing the final active pharmaceutical ingredient.

The general synthetic strategies often involve the use of either the (S)- or (R)-enantiomer of this compound to achieve the desired stereochemistry in the final product, which is often crucial for its biological activity. sigmaaldrich.combldpharm.com The availability of both enantiomers allows for stereoselective synthesis, a key consideration in modern drug development. lab-chemicals.comstrem.com

Functional Materials and Chemical Biology Probes

While the primary documented application of this compound is in medicinal chemistry, its structural characteristics suggest potential for use in other areas, such as functional materials and chemical biology.

Exploration in Bioconjugation and Chemical Probe Development

Bioconjugation involves the linking of biomolecules to other molecules to create novel functionalities. strem.com Chemical probes are small molecules used to study biological systems. capes.gov.br The primary amine group in this compound could theoretically be functionalized to attach it to proteins, nucleic acids, or other biomolecules. However, based on available scientific literature, there are no specific, documented instances of this compound being utilized in bioconjugation or as a chemical probe. Further research would be required to explore its potential in these applications.

Utilization in Sample Preparation for Analytical Techniques (e.g., solubilization buffers)

In analytical chemistry, proper sample preparation is critical for obtaining accurate results. nih.gov This can involve the use of solubilization buffers to dissolve samples for analysis. While compounds with both hydrophobic (tert-butyl group) and hydrophilic (amino and amide groups) features can sometimes act as solubilizing agents, there is no specific information in the reviewed literature detailing the use of this compound in sample preparation or as a component of solubilization buffers for analytical techniques.

Research on this compound Remains Largely Unexplored

Initial investigations into the chemical compound this compound reveal a significant gap in publicly available research. While basic chemical and physical properties are documented in various chemical databases, in-depth studies concerning its synthesis, catalytic applications, and computational analysis appear to be limited.

Currently, information on this compound is primarily confined to database entries from sources such as PubChem and DrugBank. These sources provide fundamental data including its molecular formula (C₇H₁₆N₂O), molecular weight (144.21 g/mol ), and various synonyms. However, a thorough review of scientific literature and patent databases did not yield specific research articles or detailed studies focusing on the key areas of modern chemical research.

Specifically, there is a notable absence of information on the following topics:

Development of Novel Synthetic Methodologies: No specific research was found detailing sustainable or eco-friendly synthesis routes for this compound. Similarly, its application or synthesis using flow chemistry techniques is not documented in the searched literature.

Expanded Applications in Asymmetric Catalysis: There is no available information on the use of this compound in asymmetric catalysis, including its potential as a ligand or catalyst. Consequently, research on new catalyst design, mechanism optimization, or the broadening of substrate scope in catalytic reactions involving this compound is not present in the public domain.

Advanced Computational and Data-Driven Approaches: Computational studies, such as density functional theory (DFT) calculations or molecular dynamics simulations, specifically focused on this compound are not readily available. Data-driven research leveraging this compound also appears to be an unexplored area.

Future Directions and Emerging Research Avenues for 2 Amino N,n,3 Trimethylbutanamide

Advanced Computational and Data-Driven Approaches

Machine Learning in Reaction Prediction and Optimization

The synthesis of amides is a cornerstone of organic chemistry, and machine learning (ML) is increasingly being used to predict the outcomes of these reactions with greater accuracy. digitellinc.comaiche.org For a compound like 2-amino-N,N,3-trimethylbutanamide, which is a tertiary amide, ML algorithms could be trained to predict reaction yields and optimal conditions. wikipedia.org

Researchers have demonstrated that ML models can reliably predict the conversion rate of amide bond synthesis even with small datasets. pku.edu.cn By utilizing quantum chemical calculations to derive molecular descriptors, these models can achieve high predictive performance. pku.edu.cnacs.org For instance, the random forest algorithm has shown outstanding predictive capabilities (R² > 0.95) in this area. pku.edu.cn This approach could be instrumental in optimizing the synthesis of this compound and its derivatives by identifying the most effective coupling reagents and solvents, thereby reducing experimental costs and time.

Future research could focus on developing a specific ML model for this compound by generating a dedicated dataset of its reactions. This would involve high-throughput experimentation (HTE) to gather data on various reaction parameters. digitellinc.com The resulting model could then predict the success rate of its synthesis with high fidelity, accelerating the discovery of new derivatives with desired properties. digitellinc.com

High-Throughput Virtual Screening for Novel Derivatives

High-throughput virtual screening (HTVS) is a powerful computational technique used to identify potential drug candidates and other bioactive molecules from large compound libraries. nih.govmdpi.com This methodology could be applied to discover novel derivatives of this compound with specific biological activities.

The process would involve screening vast databases of chemical compounds, such as the ZINC database, for molecules with structural similarities to this compound that exhibit desirable binding affinities to a target protein. nih.govnih.gov By employing molecular docking and molecular dynamics simulations, researchers can predict how these derivatives will interact with biological targets at the molecular level. nih.gov This approach has been successfully used to identify inhibitors for various enzymes, and a similar strategy could be employed to find derivatives of this compound with potential therapeutic applications. nih.govresearchgate.net

For example, a virtual screening campaign could be designed to identify derivatives that inhibit a specific enzyme implicated in a disease. The most promising candidates from the virtual screen would then be synthesized and tested in vitro to validate their activity. This combination of computational and experimental approaches can significantly accelerate the drug discovery process.

Interdisciplinary Research with Chemical Biology

The interface of chemistry and biology offers exciting opportunities to explore the functional roles of small molecules like this compound in biological systems.

Probing Biological Interactions at a Molecular Level

Understanding how this compound and its derivatives interact with biological macromolecules is crucial for elucidating their potential functions. The amide group is a key functional group in biological systems, most notably forming the peptide bonds that link amino acids in proteins. youtube.comlibretexts.org

The structural and electronic properties of the butanamide scaffold, including its hydrogen bonding capabilities, can be investigated to understand its interactions with proteins and other biological targets. wikipedia.orgsolubilityofthings.com Techniques such as NMR spectroscopy and X-ray crystallography could be used to determine the three-dimensional structure of these complexes, providing insights into the specific molecular interactions that drive binding.

Design of Functional Biomaterials Utilizing Butanamide Scaffolds

Butanamide scaffolds hold promise for the development of novel biomaterials with a range of applications in tissue engineering and regenerative medicine. nih.govnih.gov The properties of these materials can be tuned by modifying the chemical structure of the butanamide monomers.

Scaffolds for tissue engineering require specific properties such as biocompatibility, biodegradability, and appropriate mechanical strength. nih.govnih.gov By incorporating this compound or its derivatives into polymers, it may be possible to create biomaterials with tailored characteristics. For instance, the introduction of functional groups could enhance cell adhesion and proliferation on the scaffold surface. youtube.com

Q & A

Q. What are the recommended synthetic routes for 2-amino-N,N,3-trimethylbutanamide with high purity, and how can reaction conditions be optimized?

The synthesis of this compound can be adapted from methods used for structurally similar compounds. For example, reacting isatoic anhydride derivatives with methylamine under controlled conditions (e.g., ethanol solvent at room temperature) yields high-purity products after slow evaporation . Optimization may involve adjusting stoichiometry, solvent polarity, and reaction time to minimize byproducts. Analytical validation via NMR and LC-MS is critical to confirm purity (>95%) .

Q. What analytical techniques are essential for characterizing the structural and physicochemical properties of this compound?

Key techniques include:

- X-ray crystallography : To resolve intramolecular hydrogen bonding (e.g., N–H···O interactions) and dihedral angles between functional groups .

- HPLC-MS : For assessing purity and stability under storage conditions (e.g., room temperature in inert atmospheres) .

- LogP determination : Experimental methods like shake-flask partitioning can validate computational predictions (e.g., LogP ≈ 1.197) .

Q. How should researchers evaluate the compound’s stability in aqueous and organic solvents for long-term storage?

Stability studies should involve:

- Accelerated degradation tests : Exposing the compound to extreme pH, UV light, or elevated temperatures.

- Periodic HPLC analysis : To monitor decomposition products. Evidence suggests storage in amber vials under nitrogen at 4°C minimizes degradation .

Advanced Research Questions

Q. What molecular modeling strategies can predict the interaction of this compound with biological targets, such as enzymes or receptors?

Advanced computational approaches include:

- Molecular docking : To simulate binding affinities with targets like kinases or GPCRs, leveraging its tertiary amide and methyl groups as potential pharmacophores .

- MD simulations : To study conformational stability in lipid bilayers or aqueous environments. The compound’s solubility (69 g/L at 25°C) suggests compatibility with in vitro assays .

Q. How can researchers resolve contradictions in reported biological activities (e.g., cytotoxicity vs. neuroprotective effects)?

Contradictory data may arise from assay variability or impurity profiles. Strategies include:

Q. What experimental designs are suitable for investigating the compound’s role in modulating protein folding or aggregation?

- Circular dichroism (CD) spectroscopy : To monitor changes in secondary structure of model proteins (e.g., β-amyloid or α-synuclein).

- Thioflavin-T assays : To quantify amyloid aggregation kinetics in the presence of the compound. Structural analogs have shown activity in related systems .

Q. How can researchers leverage structural analogs to elucidate structure-activity relationships (SAR) for this compound?

- Comparative SAR studies : Test derivatives with modified methyl groups or amide substituents. For example, replacing the N,N-dimethyl group with cyclopropane alters steric effects and solubility .

- Crystallographic data : Use resolved structures (e.g., PDB entries of related amides) to correlate bond angles with bioactivity .

Data Contradiction and Validation

Q. How should discrepancies between experimental and computational LogP values be addressed?

Q. What protocols ensure reproducibility in biological assays given the compound’s hygroscopicity?

- Lyophilization : Store the compound in anhydrous form and reconstitute in DMSO immediately before use.

- Karl Fischer titration : Quantify residual water content in batches .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.